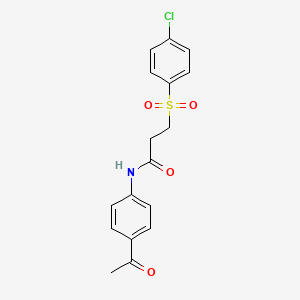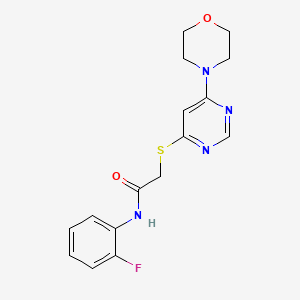
2-(2-Chloro-3,6-difluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Chloro-3,6-difluorophenyl)acetamide” is a chemical compound with the CAS Number: 19064-26-7 and a molecular weight of 205.59 . It has a linear formula of C8H6ClF2NO .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C8H6ClF2NO . This indicates that the compound contains eight carbon atoms, six hydrogen atoms, one chlorine atom, two fluorine atoms, one nitrogen atom, and one oxygen atom.Physical And Chemical Properties Analysis
“this compound” is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Applications De Recherche Scientifique
Spectroscopic and Quantum Mechanical Studies
Studies have explored the synthesis and characterization of bioactive benzothiazolinone acetamide analogs, including compounds structurally related to 2-(2-Chloro-3,6-difluorophenyl)acetamide. These compounds have been analyzed for their vibrational spectra, electronic properties, and nonlinear optical (NLO) activity. One such study found that these compounds exhibit good light harvesting efficiency (LHE) and are promising for use as photosensitizers in dye-sensitized solar cells (DSSCs) (Mary et al., 2020).
X-Ray Crystallography and Theoretical Investigation
Another area of research involves the synthesis and characterization of 2-Chloro-N-(2,4-dinitrophenyl) acetamide through X-ray crystallography and elemental analysis. This compound demonstrated interesting intramolecular hydrogen bonding and solvatochromic effects, indicating its potential in studying molecular interactions and optical properties (Jansukra et al., 2021).
Molecular Docking and Ligand Protein Interactions
Molecular docking studies have been conducted to understand the binding interactions of certain acetamide analogs with biological targets, such as Cyclooxygenase 1 (COX1). These studies help in assessing the biological activity and therapeutic potential of these compounds, providing insights into their mechanism of action at the molecular level (Mary et al., 2020).
Quantum Chemical Calculations
Research has also delved into the quantum chemical calculations of conformation, vibrational spectroscopic, electronic, and thermodynamic properties of chlorophenyl acetamide derivatives. Such studies are crucial for understanding the molecular structure, stability, and reactivity of these compounds, which can be applied in designing materials with specific properties (Choudhary et al., 2014).
Safety and Hazards
The safety information available indicates that “2-(2-Chloro-3,6-difluorophenyl)acetamide” is associated with some hazards. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard codes associated with it are H302, H312, and H332, which indicate potential harm if swallowed, in contact with skin, or if inhaled .
Orientations Futures
While specific future directions for “2-(2-Chloro-3,6-difluorophenyl)acetamide” are not mentioned in the sources I found, the field of medicinal chemistry continues to evolve with the aim of designing and developing new pharmaceutical compounds . This often involves synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .
Mécanisme D'action
Target of Action
The primary targets of 2-(2-Chloro-3,6-difluorophenyl)acetamide are currently unknown
Mode of Action
Like other acetamides, it may interact with its targets by forming hydrogen bonds, which can lead to changes in the target’s function .
Result of Action
The molecular and cellular effects of This compound ’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . These factors can include pH, temperature, and the presence of other molecules in the environment.
Propriétés
IUPAC Name |
2-(2-chloro-3,6-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO/c9-8-4(3-7(12)13)5(10)1-2-6(8)11/h1-2H,3H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVLLFVIITWVOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(=O)N)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-ethoxy-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2696789.png)


![7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2696794.png)

![2-[1-(3-Methoxy-2-methylindazole-6-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2696796.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2696799.png)



![3-Ethenylsulfonyl-N-[4-(furan-2-yl)phenyl]propanamide](/img/structure/B2696803.png)

